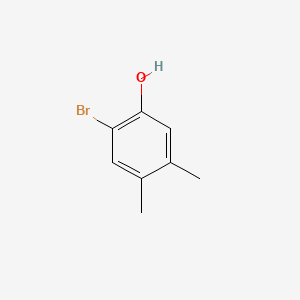

2-Bromo-4,5-dimethylphenol

Description

Overview of Phenolic Compounds in Organic Chemistry

Phenolic compounds, often called phenolics, are a major class of organic molecules characterized by a hydroxyl (—OH) group attached directly to a carbon atom within an aromatic ring. britannica.com This basic structure, exemplified by its simplest member, phenol (B47542) (C₆H₅OH), is the foundation for a vast array of naturally occurring and synthetic substances. britannica.comwikipedia.org Phenols are classified as simple phenols or polyphenols depending on the number of phenol units in the molecule. wikipedia.org

Key chemical properties of phenols include their acidity, which is generally intermediate between that of aliphatic alcohols and carboxylic acids, with pKa values typically between 10 and 12. wikipedia.org This increased acidity compared to alcohols is a result of the resonance stabilization of the corresponding phenoxide ion. Phenols are capable of forming strong hydrogen bonds, which leads to higher melting and boiling points and greater water solubility compared to hydrocarbons of similar molecular weight. britannica.com Their reactivity is significant in organic synthesis; they undergo electrophilic aromatic substitutions, condensation reactions with aldehydes and ketones (famously producing resins like Bakelite), esterification, and oxidation to form quinones. wikipedia.org The biological significance of phenolic compounds is immense, with many exhibiting antimicrobial, antioxidant, and anti-inflammatory properties, making them important in the pharmaceutical and food industries. researchgate.netcontinental.edu.pe

Significance of Halogenated Phenols in Chemical Research

Halogenated phenols are derivatives of phenols where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are significant as they serve as essential intermediates in the synthesis of pharmaceuticals and agrochemicals, among other industrial applications. globalscientificjournal.com The introduction of a halogen atom can significantly alter the electronic properties and reactivity of the phenol ring, as well as the acidity of the phenolic hydroxyl group.

Halogenated phenols have become a focus of environmental research due to their presence and potential hazards in water environments. rsc.orgosti.gov They are often formed as byproducts of industrial processes and water treatment methods, such as the use of chlorine dioxide. osti.gov Consequently, significant research has been dedicated to their degradation and removal from the environment. rsc.orgrsc.org Studies have explored advanced oxidation processes (AOPs), such as UV/H₂O₂ and UV/PDS (peroxydisulfate), to degrade these recalcitrant contaminants. rsc.org Furthermore, the toxicity of halogenated phenols is an area of active investigation, with studies employing quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) to predict their biological activity and understand their potential environmental impact. scholarsresearchlibrary.comresearchgate.net The development of greener and more efficient methods for their synthesis, such as electrochemical halogenation, is also a key area of research. globalscientificjournal.com

Specific Context of 2-Bromo-4,5-dimethylphenol within Halogenated Phenols

This compound, with the chemical formula C₈H₉BrO, is a specific example of a halogenated phenol. lookchem.com It is a solid at room temperature with a melting point of 80 °C and is soluble in methanol. lookchem.comsigmaaldrich.com As a brominated and dimethyl-substituted phenol, its structure combines the features of a halogenated phenol with those of a xylenol (dimethylphenol). It is also known by the synonym 6-Bromo-3,4-xylenol. tcichemicals.com

This compound serves as a valuable building block in organic synthesis. tcichemicals.comcalpaclab.com For instance, it is a precursor for producing other chemical structures, such as acetic acid-(2-bromo-4,5-dimethyl-phenyl ester) and 3,4-Dimethyl-2-piperidinomethyl-phenol. lookchem.com Research has been conducted on its reactivity, including its fluorination using xenon difluoride with a boron trifluoride etherate catalyst. chemicalbook.comresearchgate.net This reaction yields products like 2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone, 2-bromo-3,4-dimethyl-6-fluorophenol, and 6-bromo-3,4-dimethyl-2-fluorophenol, demonstrating its utility in creating more complex fluorinated molecules. chemicalbook.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrO lookchem.com |

| Molecular Weight | 201.063 g/mol lookchem.com |

| CAS Number | 22802-39-7 lookchem.com |

| Melting Point | 80 °C lookchem.com |

| Boiling Point | 244.5 °C at 760 mmHg lookchem.com |

| Density | 1.471 g/cm³ lookchem.com |

| Flash Point | 101.6 °C lookchem.com |

| Solubility | Soluble in Methanol lookchem.com |

| Physical Form | Solid sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Research Gaps and Future Directions for this compound Studies

While this compound is utilized as a chemical intermediate, the publicly available research specifically dedicated to this compound is somewhat limited, pointing to several potential areas for future investigation.

One clear area for further research is the exploration of its synthetic applications. The documented fluorination of this compound suggests its potential as a precursor for a wider range of halogenated and poly-functionalized aromatic compounds. chemicalbook.comresearchgate.net Systematic studies into its reactivity with various electrophiles and nucleophiles could uncover novel synthetic pathways and lead to the creation of new molecules with potentially useful properties for medicinal chemistry or materials science.

Furthermore, there is a gap in the understanding of its environmental fate and toxicological profile. While halogenated phenols as a class are subjects of environmental and toxicological studies, specific data for this compound is not extensively reported in the reviewed literature. rsc.orgscholarsresearchlibrary.com Future research could focus on its biodegradability, potential for bioaccumulation, and its specific mode of toxic action, using established methodologies like QSAR and experimental toxicity assays. scholarsresearchlibrary.com

Finally, optimizing the synthesis of this compound itself presents another research avenue. While it can be prepared via the bromination of 3,4-dimethylphenol, developing more efficient, selective, and environmentally friendly synthetic methods, potentially employing techniques like electrochemical catalysis as suggested for other phenols, could be a valuable pursuit. globalscientificjournal.com Scaling up such processes for industrial application would also be a logical future step. globalscientificjournal.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLPLXXEHFEMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177355 | |

| Record name | 3,4-Xylenol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-39-7 | |

| Record name | 2-Bromo-4,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Xylenol, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22802-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Xylenol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4,5 Dimethylphenol

Direct Bromination Approaches

The most straightforward method for the synthesis of 2-Bromo-4,5-dimethylphenol involves the direct electrophilic aromatic substitution of 3,4-dimethylphenol with a brominating agent.

Bromination of Dimethylphenols

The direct bromination of 3,4-dimethylphenol (also known as 3,4-xylenol) serves as the primary route to this compound. In a typical procedure, 3,4-dimethylphenol is treated with a brominating agent, such as molecular bromine (Br₂). One documented method involves the use of a PIDA–AlBr₃ system, which acts as a source of electrophilic bromine. This reaction, however, has been reported to yield the desired ortho-brominated product in a modest 30% yield, highlighting the challenges associated with controlling the reaction's regioselectivity nih.gov.

Another analogous procedure for a structurally similar compound, 2-bromo-4,5-methylenedioxyphenol, involves the slow addition of a solution of bromine in glacial acetic acid to a solution of the starting phenol (B47542), also in glacial acetic acid, while maintaining a controlled temperature. This suggests that similar conditions could be applicable to the bromination of 3,4-dimethylphenol prepchem.com.

Regioselectivity in Bromination Reactions

The hydroxyl and methyl groups of 3,4-dimethylphenol are both activating, ortho- and para-directing groups for electrophilic aromatic substitution. This inherent characteristic of the substrate leads to the formation of a mixture of isomeric products upon bromination. The primary positions for bromination are ortho and para to the strongly activating hydroxyl group.

The formation of this compound results from the substitution at the ortho position to the hydroxyl group. However, the formation of other isomers, such as 6-bromo-3,4-dimethylphenol (substitution at the other ortho position) and potentially di- and tri-brominated products, is also possible, complicating the isolation of the desired product. The low yield reported in the PIDA–AlBr₃ system is a direct consequence of this lack of complete regioselectivity nih.gov. The choice of brominating agent and reaction conditions, such as solvent and temperature, can influence the ratio of the resulting isomers.

Multi-step Synthesis Routes

Given the challenges in achieving high regioselectivity in direct bromination, multi-step synthetic strategies can be employed to afford greater control over the final product.

Starting Materials and Precursors for Aromatic Bromination

The primary and most logical starting material for a multi-step synthesis of this compound remains 3,4-dimethylphenol due to its structural similarity to the target molecule. An alternative, though more circuitous, route could potentially start from 3,4-dimethylaniline. This would involve a sequence of reactions such as protection of the amino group, followed by bromination, and finally, conversion of the amino group to a hydroxyl group via diazotization.

Reaction Conditions and Catalysts for Selective Bromination

To improve the regioselectivity of the bromination of 3,4-dimethylphenol, various strategies can be considered. The use of a bulky brominating agent could favor substitution at the less sterically hindered ortho position. Alternatively, the use of a directing group that can be later removed could be employed to block other reactive sites on the aromatic ring.

For instance, a plausible multi-step sequence could involve:

Protection of the hydroxyl group: The hydroxyl group of 3,4-dimethylphenol could be protected, for example, as an ether or an ester. This would modulate its directing effect and could influence the regioselectivity of the subsequent bromination step.

Bromination: The protected 3,4-dimethylphenol would then be brominated. The nature of the protecting group would influence the position of bromination.

Deprotection: Removal of the protecting group would then yield the desired this compound.

While specific catalysts for the highly selective bromination of 3,4-dimethylphenol to the 2-position are not extensively documented in the readily available literature, research into regioselective bromination of phenols is an active area.

Purification and Isolation Techniques for Synthetic Intermediates

The purification of this compound from the reaction mixture, which likely contains unreacted starting material and other brominated isomers, is a critical step.

Crystallization is a common and effective method for purifying solid organic compounds. For a related compound, 2-bromo-4,5-methylenedioxyphenol, recrystallization from a petroleum ether/ethyl acetate mixture or from cyclohexane (B81311) has been reported to yield the pure product prepchem.com. This suggests that a similar solvent system could be effective for the purification of this compound. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Chromatographic techniques such as column chromatography are also powerful tools for separating isomers. In this method, the mixture is passed through a stationary phase (like silica gel) with a mobile phase (a solvent or mixture of solvents). The different components of the mixture will travel through the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation.

Novel Synthetic Strategies and Green Chemistry Principles

Exploration of Environmentally Benign Brominating Agents

Traditional bromination methods often rely on elemental bromine (Br₂), a substance that is highly toxic, corrosive, and poses significant environmental and handling risks. chemrxiv.org Consequently, research has shifted towards identifying and utilizing safer and more sustainable alternatives. These "green" brominating agents aim to minimize hazards while maintaining high reactivity and selectivity.

One of the most prominent alternatives is N-Bromosuccinimide (NBS) . cambridgescholars.com Discovered by Ziegler, NBS is a versatile reagent used for the bromination of a wide range of aromatic compounds, including phenols, under milder conditions than elemental bromine. cambridgescholars.com It is a crystalline solid that is easier and safer to handle than liquid bromine.

Another significant advancement is the use of in situ generated bromine . This approach avoids the direct handling of Br₂ by producing it within the reaction mixture from more benign precursors. A common and effective system combines a bromide salt, such as potassium bromide (KBr) or hydrobromic acid (HBr), with an oxidant. chemrxiv.orgresearchgate.net Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant because its only byproduct is water, making the process inherently cleaner. researchgate.netnih.gov The H₂O₂-HBr system has been successfully used for the efficient bromination of various activated aromatic molecules in aqueous media, aligning with green chemistry's preference for safer solvents. researchgate.net

Other oxidative systems include the use of a bromide-bromate (NaBr/NaBrO₃) mixture, which can be derived from the precursor to liquid bromine, thereby avoiding the hazardous final step of conventional bromine manufacturing. researchgate.net This reagent can effectively brominate aromatic substrates under ambient conditions, often without the need for a catalyst. researchgate.net The table below summarizes some of these environmentally benign agents and their characteristics.

| Brominating Agent/System | Precursors | Key Advantages | Relevant Applications |

| N-Bromosuccinimide (NBS) | Succinimide, Bromine | Solid, easier/safer to handle than Br₂; selective under mild conditions. cambridgescholars.com | Bromination of phenols, anilines, and other aromatic compounds. cambridgescholars.commdpi.com |

| Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr) | H₂O₂, HBr | In situ generation of Br₂; water is the only byproduct from the oxidant; can be used in aqueous media. researchgate.netnih.gov | Electrophilic bromination of activated and less activated aromatic molecules. researchgate.net |

| Potassium Bromide/Potassium Bromate (KBr/KBrO₃) | KBr, KBrO₃ | Avoids use of elemental bromine; lower toxicity. chemrxiv.org | Bromination of phenols, with efficiency dependent on pH. chemrxiv.org |

| Bromide/Bromate Couple (NaBr/NaBrO₃) | Derived from bromine precursor | Avoids handling liquid bromine; high atom efficiency; cost-effective. researchgate.net | Bromination of phenols, anilines, and aromatic ethers at ambient conditions. researchgate.net |

Catalytic Approaches for Enhanced Efficiency and Selectivity

To improve the efficiency and, crucially, the regioselectivity of phenol bromination, various catalytic approaches have been developed. For the synthesis of this compound from 4,5-dimethylphenol, the desired outcome is selective bromination at the ortho position relative to the hydroxyl group. Catalysts can help achieve this by activating the substrate or the brominating agent, often under milder conditions and with lower waste generation than stoichiometric reagents.

Lewis acids and protic acids have been shown to be effective catalysts. For instance, the use of p-toluenesulfonic acid (pTsOH) in conjunction with NBS has been reported to provide excellent selectivity for the mono ortho-bromination of para-substituted phenols. mdpi.com The proposed mechanism involves the conjugation of the acid to the phenolic oxygen, which directs the incoming electrophile (bromine) to the ortho position. mdpi.com This method has demonstrated high yields (>86%) on a gram scale with short reaction times (15-20 minutes) using methanol as the solvent. mdpi.com

Other research has explored the use of a novel I(III)-based reagent, prepared in situ from phenyliodine diacetate (PIDA) and aluminum tribromide (AlBr₃), for the electrophilic bromination of phenols. nih.gov This system acts as a source of electrophilic bromine and proceeds under very mild, open-flask conditions at room temperature, offering a practical and efficient route to various brominated phenols with excellent yields, particularly for electron-rich substrates like naphthols. nih.gov The table below presents findings from catalytic bromination studies on substrates analogous to 4,5-dimethylphenol.

| Substrate | Brominating Agent | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

| p-Cresol | NBS | pTsOH (10%) | Methanol | 2-Bromo-4-methylphenol (B149215) | 95% | mdpi.com |

| 4-Ethylphenol | NBS | pTsOH (10%) | Methanol | 2-Bromo-4-ethylphenol | 96% | mdpi.com |

| 2,4-Dimethylphenol | Bromine | None (conditions varied) | Various | 6-Bromo-2,4-dimethylphenol | - | rsc.org |

| 2-Naphthol | PIDA/AlBr₃ | - | Acetonitrile | 1-Bromo-2-naphthol | 93% | nih.gov |

Flow Chemistry Applications in Brominated Phenol Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers significant advantages in terms of safety, control, scalability, and efficiency, making it a key technology for green chemistry. uc.pt

For reactions like bromination, which can be highly exothermic, flow chemistry provides superior heat management due to the high surface-area-to-volume ratio of the reactors. uc.pt This enhanced control minimizes the risk of thermal runaways and reduces the formation of undesired byproducts, such as the di- or tri-brominated species that can arise in batch reactions of highly activated substrates like phenols.

While specific literature on the flow synthesis of this compound is scarce, the principles have been successfully applied to related processes. For example, a patented continuous bromination process for p-cresol describes mixing diluted streams of bromine and the phenol before they enter a pipeline reactor. google.com This method allows for precise control of stoichiometry (mole ratio of bromine to phenol is kept between 0.98 and 1.03) and temperature (-20°C to 30°C), thereby minimizing the formation of the 2,6-dibromo byproduct. google.com Such a setup could be directly adapted for the synthesis of this compound.

| Feature | Advantage in Phenol Bromination | Green Chemistry Principle Addressed |

| Enhanced Heat Transfer | Allows for safe handling of exothermic bromination reactions, preventing hotspots and side reactions. uc.pt | Inherent safety, Pollution prevention (reduced byproducts). |

| Precise Stoichiometric Control | Reagents can be mixed in exact ratios, improving selectivity for mono-bromination and minimizing waste. google.com | Atom economy, Pollution prevention. |

| Rapid Mixing & Short Residence Times | Reduces reaction times and can prevent degradation of sensitive products. | Energy efficiency. |

| Scalability | Production can be increased by running the system for longer periods, avoiding the challenges of scaling up large batch reactors. uc.pt | Safer chemistry. |

| Process Automation & Integration | Enables multi-step syntheses and in-line purification, reducing solvent waste and manual handling. nih.gov | Waste prevention, Time efficiency. |

Chemical Reactivity and Transformation of 2 Bromo 4,5 Dimethylphenol

Oxidation and Reduction Reactions

Formation of Quinones and Other Oxidized Derivatives

Phenols, including 2-bromo-4,5-dimethylphenol, are susceptible to oxidation, which can lead to the formation of quinones and other oxidized derivatives. The presence of the electron-donating hydroxyl group enhances the reactivity of the aromatic ring, facilitating its oxidation. jove.com The oxidation of phenols to quinones typically involves the transfer of two electrons and two protons. jove.com A variety of oxidizing agents can be employed for this transformation, including chromic acid, sodium dichromate, and Fremy's salt (potassium nitrosodisulfonate). libretexts.org

The oxidation of hydroquinones (1,4-dihydroxybenzenes) to p-quinones is a common and often reversible redox process. jove.comlibretexts.org For a substituted phenol (B47542) like this compound, oxidation would likely yield a corresponding benzoquinone. The reaction proceeds through the initial loss of an electron to form a radical cation, followed by deprotonation to yield a semiquinone radical, which is then further oxidized to the quinone. jove.com

A specific example of an oxidative transformation of this compound involves its reaction with xenon difluoride, using boron trifluoride etherate as a catalyst. This reaction does not yield a simple quinone but results in oxidized dienone derivatives. The major products identified are 2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone, along with fluorinated phenol derivatives.

Table 1: Products of Oxidative Fluorination of this compound

| Reagent | Catalyst | Major Products |

| Xenon difluoride (XeF₂) | Boron trifluoride etherate (BF₃·OEt₂) | 2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone |

| 2-bromo-3,4-dimethyl-6-fluorophenol | ||

| 6-bromo-3,4-dimethyl-2-fluorophenol |

Reductive Dehalogenation to Simpler Phenolic Structures

The carbon-bromine bond in this compound can be cleaved through reductive dehalogenation, a process that replaces the halogen atom with a hydrogen atom. This transformation yields the simpler phenolic structure, 4,5-dimethylphenol. Catalytic hydrodehalogenation (HDH) is a powerful and common method for achieving this, often employed for the detoxification of halogenated aromatic pollutants. mdpi.comrsc.org

This process typically involves a metal catalyst and a source of hydrogen. mdpi.com Palladium-based catalysts, such as palladium on an alumina (B75360) support (Pd/Al₂O₃), are highly effective for this purpose. gnest.org The reaction can be carried out under mild conditions, using hydrogen gas or a hydrogen donor like isopropanol (B130326) or ethanol. rsc.orgchemrxiv.org Copper-based catalysts, in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or as part of Devarda's alloy, have also been shown to be effective for the hydrodebromination of various bromophenols in aqueous solutions. mdpi.comresearchgate.net

The general reaction can be summarized as follows:

C₈H₉BrO + [H] → C₈H₁₀O + HBr (this compound + Hydrogen Source → 4,5-Dimethylphenol + Hydrogen Bromide)

This reaction is significant as it can convert halogenated phenols, which are often persistent organic pollutants, into non-halogenated and more readily biodegradable compounds. mdpi.com

Derivatization Reactions

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional group that can readily undergo derivatization through esterification and etherification reactions.

Esterification involves the reaction of the phenol with a carboxylic acid or, more commonly, a more reactive derivative like an acid chloride or acid anhydride, to form a phenyl ester. The reaction is typically carried out in the presence of a base or an acid catalyst.

Etherification of the phenolic hydroxyl group is most famously achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or a carbonate like potassium carbonate (K₂CO₃), to form a phenoxide ion. masterorganicchemistry.comorganic-synthesis.com This highly nucleophilic phenoxide then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form an ether. wikipedia.orgmasterorganicchemistry.com For the SN2 mechanism to be efficient, primary alkyl halides are preferred substrates to avoid competing elimination reactions. masterorganicchemistry.com

Table 2: General Conditions for Etherification of Phenols

| Reaction | Reagents | Base | Solvent | Product Type |

| Williamson Ether Synthesis | Phenol, Alkyl Halide (R-X) | NaH, K₂CO₃, Cs₂CO₃ | THF, Acetonitrile | Alkyl Aryl Ether (Ar-O-R) |

Formation of Schiff Bases and Other Ligands

While this compound itself cannot directly form a Schiff base, it can be a crucial component in the synthesis of ligands, particularly Schiff base ligands, if first modified. Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone.

Phenolic aldehydes are common precursors for Schiff base ligands. For instance, related compounds like 2,6-diformyl-4-methylphenol are used to synthesize complex Schiff bases by reacting them with primary amines. The resulting ligands, which feature imine groups and a phenolic hydroxyl, are excellent for coordinating with metal ions. The deprotonated phenolic oxygen and the imine nitrogen atoms can act as donor sites, forming stable metal complexes.

Should this compound be functionalized to include an aldehyde group (e.g., through formylation), it could then readily participate in Schiff base formation. The resulting bromo-substituted phenolic Schiff base would be a multidentate ligand capable of forming complexes with a variety of transition metals.

Palladium-Catalyzed Annulation and Coupling Reactions

The bromine substituent on the aromatic ring makes this compound an ideal substrate for a wide range of powerful palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the phenol.

Transmetallation: An organometallic coupling partner transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

Several named reactions fall under this category, allowing for the introduction of diverse functionalities at the bromine position:

Suzuki-Miyaura Coupling: Reacts with an organoboron compound (boronic acid or ester) to form a new C-C bond, ideal for creating biaryl structures.

Heck Coupling: Reacts with an alkene to form a substituted alkene.

Sonogashira Coupling: Reacts with a terminal alkyne to introduce an alkynyl group.

Negishi Coupling: Utilizes an organozinc reagent as the coupling partner.

Stille Coupling: Employs an organotin reagent.

Furthermore, palladium catalysis can be used for annulation reactions, where the phenol participates in the formation of new ring systems, leading to complex heterocyclic or spirocyclic scaffolds.

Reaction Mechanisms and Kinetic Studies

The study of reaction mechanisms and kinetics provides insight into the pathways and rates of the transformations involving this compound.

In palladium-catalyzed coupling reactions , kinetic studies are crucial for optimizing reaction conditions and understanding the catalyst's behavior. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. Kinetic analyses of Suzuki and Heck reactions reveal that the reaction rates can have complex dependencies on the concentrations of the catalyst, substrates, and base. semanticscholar.orgresearchgate.net For instance, studies on the amination of bromobenzene (B47551) showed positive order dependencies on the aryl bromide and amine, but a zero-order dependence on the base. nih.gov The presence of an induction period is sometimes observed, which can be attributed to the slow in-situ formation of the active catalytic species from its precursor. nih.gov

The catalytic hydrodehalogenation of halophenols has also been subject to kinetic analysis. The reaction often follows pseudo-first-order kinetics with respect to the halophenol concentration. gnest.org Studies on the transfer hydrodehalogenation of various 4-halophenols catalyzed by Pd/CeO₂ indicate that the reaction rate is influenced by the desorption of the halide ion from the catalyst surface, with the reactivity order being F > Cl > Br >> I. chemrxiv.org Kinetic analysis also suggests that the oxidative addition of the C-X bond and hydrogen abstraction from the hydrogen donor can compete for the same active sites on the palladium catalyst. chemrxiv.org

Mechanistic Pathways of Substitution and Addition Reactions

The chemical behavior of this compound is primarily characterized by electrophilic and nucleophilic substitution reactions. Addition reactions, particularly those involving the aromatic ring, are less common due to the inherent stability of the aromatic system and would require harsh conditions that are not typically reported for this compound.

Electrophilic Aromatic Substitution:

The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups due to their electron-donating nature through resonance and induction, respectively. Conversely, the bromine (-Br) atom is a deactivating but ortho-, para-directing group due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The cumulative effect of these substituents makes the aromatic ring of this compound highly activated towards electrophilic attack.

The primary positions for electrophilic attack are the carbons ortho and para to the powerful activating hydroxyl group. In this compound, the positions open for substitution are C3 and C6. The steric hindrance from the adjacent methyl and bromo groups would likely influence the regioselectivity of incoming electrophiles. For instance, in the bromination of a related isomer, 2,4-dimethylphenol, the initial substitution occurs at the position ortho to the hydroxyl group and meta to the methyl groups. rsc.org This suggests that the hydroxyl group exerts a dominant directing effect.

A probable mechanistic pathway for an electrophilic aromatic substitution reaction, such as nitration, is depicted below:

Generation of the Electrophile: The nitronium ion (NO₂⁺) is generated from the reaction of nitric acid and sulfuric acid.

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of this compound attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring, with resonance structures placing the charge ortho and para to the site of attack.

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on this compound is generally less favorable than electrophilic substitution due to the electron-rich nature of the benzene (B151609) ring. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this molecule) and/or harsh reaction conditions. However, under specific conditions, the bromine atom could potentially be displaced by a strong nucleophile.

Two primary mechanisms for nucleophilic aromatic substitution are the SNAr (addition-elimination) and the benzyne (B1209423) (elimination-addition) mechanisms. The SNAr mechanism would involve the attack of a nucleophile on the carbon bearing the bromine atom, forming a high-energy Meisenheimer complex. The stability of this intermediate is crucial and is typically enhanced by electron-withdrawing groups, which are not present in this compound. The benzyne mechanism would involve the elimination of HBr to form a highly reactive aryne intermediate, followed by the addition of the nucleophile.

Addition Reactions:

Addition reactions that disrupt the aromaticity of the benzene ring, such as catalytic hydrogenation, are possible but require forcing conditions (high pressure and temperature). Under such conditions, the benzene ring can be reduced to a cyclohexane (B81311) ring.

Kinetic Analysis of Reaction Rates and Product Distributions

Reaction Rates:

The following table provides a qualitative comparison of the expected relative rates of electrophilic substitution for phenol and its derivatives, which can be used to infer the reactivity of this compound.

| Compound | Substituents | Expected Relative Rate of Electrophilic Substitution |

| Phenol | -OH | High |

| 4-Methylphenol | -OH, -CH₃ | Very High |

| 2-Bromophenol | -OH, -Br | Moderate |

| This compound | -OH, -Br, 2x -CH₃ | Very High |

Product Distributions:

The distribution of products in electrophilic substitution reactions is determined by both electronic and steric factors. The powerful ortho-, para-directing hydroxyl group will be the primary determinant of the regioselectivity. In this compound, the available positions for substitution are C3 and C6.

Substitution at C6: This position is ortho to the hydroxyl group and meta to the two methyl groups. It is sterically hindered by the adjacent bromine atom.

Substitution at C3: This position is para to one methyl group and ortho to the other, and meta to the hydroxyl and bromo groups.

The final product distribution would be a result of the competition between these positions, influenced by the size of the incoming electrophile and the specific reaction conditions. For smaller electrophiles, a mixture of isomers might be expected, while for bulkier electrophiles, substitution at the less sterically hindered position would be favored.

A hypothetical product distribution for the nitration of this compound is presented in the table below, based on general principles of electrophilic aromatic substitution. It is important to note that these are theoretical predictions and have not been experimentally verified.

| Reactant | Reagents | Possible Products | Predicted Major Product | Rationale |

| This compound | HNO₃, H₂SO₄ | 2-Bromo-4,5-dimethyl-6-nitrophenol, 2-Bromo-4,5-dimethyl-3-nitrophenol | 2-Bromo-4,5-dimethyl-6-nitrophenol | The directing effect of the hydroxyl group is dominant, favoring substitution at the ortho position (C6). Steric hindrance from the bromine atom may be overcome by the strong activation. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromo-4,5-dimethylphenol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical environment of each atom within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the spectrum is characterized by signals in both the aromatic and aliphatic regions. A 500 MHz ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the hydroxyl proton, the two aromatic protons, and the two methyl groups. amazonaws.com

The aromatic region displays two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The downfield shifts are characteristic of protons attached to an aromatic system. The aliphatic region shows two distinct singlets for the two methyl groups at positions 4 and 5. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.05 | Singlet | 1H | Aromatic H (H-3 or H-6) |

| ~6.85 | Singlet | 1H | Aromatic H (H-6 or H-3) |

| ~5.00 | Broad Singlet | 1H | -OH |

| ~2.20 | Singlet | 3H | Methyl (-CH₃) |

| ~2.15 | Singlet | 3H | Methyl (-CH₃) |

Data interpreted from a 500 MHz ¹H NMR spectrum image. amazonaws.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, which has eight carbon atoms and no molecular symmetry, eight distinct signals are expected.

Published data provides a partial list of chemical shifts for this compound, including signals at δ 151.44, 131.15, 125.31, 112.15, and 15.87 ppm. researchgate.net The signal at δ 151.44 ppm is likely attributable to the carbon atom bearing the hydroxyl group (C-1), while the signal at δ 112.15 ppm could correspond to the carbon atom bonded to the bromine (C-2). The signals for the other aromatic carbons would appear in the typical range of δ 110-140 ppm. The signal at δ 15.87 ppm is characteristic of a methyl carbon. A complete and unambiguous assignment of all eight carbon signals requires further detailed analysis, such as two-dimensional NMR techniques.

While specific 2D NMR data for this compound is not widely published, the use of these techniques is essential for definitive structural assignment. A study on the synthesis of strigolactone analogues, which included this compound as an intermediate, noted that all NMR assignments were based on COSY, DEPT, HSQC, and HMBC experiments. core.ac.uk

Correlation Spectroscopy (COSY): This experiment would be used to establish proton-proton coupling relationships, although for this specific molecule with only singlet aromatic protons, its utility would be in confirming the lack of coupling between them.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals at ~7.05 and ~6.85 ppm to their respective aromatic carbon atoms, and the methyl proton signals to their corresponding methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for mapping the connectivity of the molecule. For instance, correlations would be expected between the methyl protons and the aromatic carbons at positions 4 and 5, confirming their placement. Correlations from the aromatic protons to neighboring carbons would elucidate the full substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula of this compound is C₈H₉BrO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ⁷⁹Br). missouri.edu

Table 2: Calculated Exact Mass for HRMS Confirmation

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₉⁷⁹BrO | ⁷⁹Br | 199.98368 |

An experimental HRMS measurement yielding a value very close to these calculated masses would confirm the elemental composition of the compound. The presence of two peaks of nearly equal intensity separated by approximately 2 m/z units (the M+ and M+2 peaks) is characteristic of a compound containing one bromine atom.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the structure of the molecule.

For this compound, the molecular ion peak would be observed at m/z 199/201. A common fragmentation pathway for phenols involves the loss of a stable neutral molecule or radical. Key expected fragmentation patterns would include:

Loss of a methyl radical (-CH₃): This is a common fragmentation for methylated aromatic compounds, which would result in a fragment ion at m/z 184/186.

Loss of carbon monoxide (-CO): Phenolic compounds can undergo rearrangement and lose a molecule of CO, which would lead to a fragment at m/z 171/173.

Loss of a bromine radical (-Br): Cleavage of the carbon-bromine bond would result in a fragment ion at m/z 121.

The relative abundances of these and other fragment ions would provide further confirmation of the compound's structure.

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of this compound.

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of a hydroxyl (-OH) group, a bromo (C-Br) substituent, and the aromatic ring with its methyl groups gives rise to a unique spectral fingerprint.

The -OH stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadness of this band is indicative of intermolecular hydrogen bonding in the condensed phase. In Raman spectroscopy, the -OH stretch is generally weak.

The aromatic C=C stretching vibrations of the benzene ring are expected to appear in the region of 1450-1600 cm⁻¹. These bands are often of medium to strong intensity in both IR and Raman spectra and are characteristic of the aromatic system. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

The C-Br stretching vibration is anticipated to be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. This absorption is often of medium to strong intensity in the IR spectrum.

The methyl groups (-CH₃) will exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1375-1450 cm⁻¹.

A summary of the expected vibrational bands for the key functional groups is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | Stretching | 3200-3600 (broad) |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Br | Stretching | 500-700 |

| -CH₃ | C-H Stretching | 2850-3000 |

| -CH₃ | C-H Bending | 1375-1450 |

This table is based on typical vibrational frequencies for these functional groups and may vary slightly for the specific molecule of this compound.

Conformational analysis of this compound can be investigated by examining the vibrational spectra under different conditions, such as in various solvents or at different temperatures. Rotational isomers (conformers) may exist due to the rotation around the C-O bond of the phenol (B47542) group. These different conformers can give rise to distinct vibrational frequencies for certain modes, particularly those involving the -OH group and the adjacent C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems like the aromatic ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions within the aromatic system. The presence of the hydroxyl, bromo, and dimethyl substituents on the benzene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The hydroxyl group, being an activating group, and the bromine atom, with its lone pairs of electrons, can participate in conjugation with the aromatic π-system, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic transitions of interest include the E₂ band (around 200-230 nm) and the B band (around 250-290 nm). The solvent polarity can also affect the position of these bands.

A hypothetical representation of the expected UV-Vis absorption data is provided below.

| Electronic Transition | Expected λmax (nm) |

| π → π* (E₂ band) | ~210-230 |

| π → π* (B band) | ~270-290 |

This table provides an estimation of the absorption maxima based on the behavior of similar substituted phenols.

UV-Vis spectroscopy can be a valuable tool for the quantitative analysis of this compound. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To determine the concentration of an unknown sample of this compound, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). By measuring the absorbance of the unknown sample under the same conditions, its concentration can be determined by interpolation from the calibration curve. The choice of solvent is crucial and should be one in which the compound is stable and that does not absorb significantly in the analytical wavelength range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

As of the current literature survey, a dedicated single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the crystal structure of a related compound, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, has been determined, providing some insight into the solid-state packing of molecules containing the 2-bromo-4,5-disubstituted aromatic moiety. nih.gov In the absence of direct experimental data for the title compound, its solid-state structure can be predicted to involve intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen or bromine atom of a neighboring molecule, leading to the formation of chains or more complex networks.

Based on a comprehensive search of available scientific literature, a specific single-crystal X-ray diffraction study for the compound this compound has not been publicly reported. The absence of this crystallographic data prevents a detailed, experimentally-backed discussion of its precise molecular geometry, crystal packing, and the creation of data tables with specific bond lengths, angles, and unit cell parameters.

Therefore, it is not possible to generate the article with the required level of detail and scientific accuracy as stipulated by the provided outline, particularly for section 4.5.1. While general principles of intermolecular forces applicable to this molecule can be discussed, the core request for a structural elucidation based on single-crystal X-ray diffraction cannot be fulfilled without the foundational experimental data.

Theoretical and Computational Studies of 2 Bromo 4,5 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for predicting molecular properties with high accuracy.

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Bromo-4,5-dimethylphenol, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine its most stable conformation. researchgate.net These calculations typically show the planarity of the phenyl ring, with the hydroxyl, bromo, and methyl groups lying in or very close to the plane of the ring.

The analysis of the electronic structure provides information on the distribution of electrons within the molecule. Properties such as dipole moment, atomic charges, and the molecular electrostatic potential (MEP) map can be calculated. The MEP map, for instance, would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, highlighting the electronegative oxygen and bromine atoms as sites susceptible to electrophilic attack.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H | ~0.96 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | ~119° |

| C-C-O | ~121° | |

| C-O-H | ~109° | |

| Note: These values are representative and would be precisely determined in a specific computational study. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.compearson.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom, while the LUMO would be distributed across the aromatic system, including the carbon atom bonded to the bromine. The energy gap can be used to predict the compound's kinetic stability and its tendency to participate in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | ~ -5.8 eV | Electron Donor |

| LUMO | ~ -0.9 eV | Electron Acceptor |

| Energy Gap (ΔE) | ~ 4.9 eV | Indicator of Chemical Reactivity |

| Note: These are example energy values derived from typical DFT calculations for substituted phenols. |

Theoretical vibrational frequency calculations are performed to complement and aid in the interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FTIR) and Raman spectra. researchgate.net DFT methods can predict the vibrational modes of a molecule and their corresponding frequencies with good accuracy. researchgate.net

For this compound, calculations would predict characteristic vibrational frequencies for specific functional groups. For example, the O-H stretching frequency of the hydroxyl group, the C-Br stretching frequency, and various C-H and C-C stretching and bending modes within the aromatic ring would be identified. Comparing these calculated frequencies with experimental spectra helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands. researchgate.netresearchgate.net

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3600 cm⁻¹ |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 - 3000 cm⁻¹ |

| C-H Stretch (Methyl) | Methyl | ~2950 - 2850 cm⁻¹ |

| C-C Stretch (Aromatic) | Phenyl Ring | ~1600 - 1450 cm⁻¹ |

| C-Br Stretch | Bromo Group | ~650 - 550 cm⁻¹ |

| Note: These frequencies are approximate and are typically scaled to correct for computational approximations and to better match experimental data. |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Toxicity Relationships (QSTR)

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.

QSTR models for phenols and their derivatives are developed to predict their toxicity to various organisms. researchgate.net To build such a model for this compound, a set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Hydrophobicity: (e.g., LogP, the octanol-water partition coefficient)

Electronic Properties: (e.g., dipole moment, atomic charges, HOMO and LUMO energies)

Topological Descriptors: (e.g., molecular weight, connectivity indices)

These descriptors are then used in statistical methods, like multiple linear regression, to create an equation that correlates them with experimentally determined toxicity values (e.g., EC50) for a training set of related phenolic compounds. researchgate.net The resulting model could then be used to predict the toxicity profile of this compound, providing a rapid and cost-effective initial assessment.

Predictive models for environmental fate aim to determine how a chemical will behave when released into the environment. mdpi.com These models use the physicochemical properties of the compound to estimate its distribution and persistence in different environmental compartments such as air, water, soil, and sediment.

For this compound, key parameters used in these models would include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These values help predict processes like:

Volatilization: The tendency to move from water or soil into the air.

Sorption: The tendency to bind to soil and sediment particles.

Bioaccumulation: The potential to accumulate in the tissues of living organisms.

Environmental fate models integrate these properties into mass balance equations to simulate the compound's movement and concentration over time, helping to assess its potential environmental exposure and risk. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules at an atomic level over time. mdpi.com For this compound, MD simulations can provide profound insights into its structural dynamics, its interactions with the surrounding environment, and its potential to bind with biological targets. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the thermodynamic properties of the system.

Conformational Flexibility and Solvent Effects

Molecular dynamics simulations can be employed to explore the rotational energy barriers of the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups. By simulating the molecule in a vacuum or in different solvent environments, the probability of finding these rotatable bonds at a particular dihedral angle can be determined, revealing the most stable conformations.

Solvent effects play a crucial role in the conformational preferences of this compound. The polarity of the solvent can influence the intramolecular hydrogen bonding and the orientation of the polar hydroxyl group. In polar protic solvents like water, the solvent molecules can form hydrogen bonds with the hydroxyl group, competing with any potential intramolecular interactions. In non-polar solvents, intramolecular forces might play a more significant role in determining the conformation. MD simulations can explicitly model these interactions, providing a detailed picture of the solvation shell around the molecule and its impact on conformational dynamics. rsc.org

To illustrate the type of data obtained from such simulations, the following hypothetical table shows the predominant dihedral angles for the C-C-O-H bond of this compound in different solvents.

| Solvent | Dielectric Constant | Predominant Dihedral Angle (°) | Occupancy (%) |

| Vacuum | 1 | 0 (syn-planar) | 95 |

| Benzene (B151609) | 2.3 | 0 (syn-planar) | 85 |

| Methanol | 33 | 180 (anti-planar) | 60 |

| Water | 80 | 180 (anti-planar) | 75 |

This is a hypothetical data table for illustrative purposes.

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

Understanding the interactions of small molecules with biological macromolecules is fundamental in fields like drug discovery and toxicology. researchgate.net Molecular dynamics simulations can be a powerful tool to study the binding of this compound to proteins and DNA. acs.org These simulations can predict the preferred binding sites, the binding affinity, and the key molecular interactions that stabilize the complex.

For protein interactions, a simulation would typically start with the this compound molecule placed near a target protein. Over the course of the simulation, the molecule's ability to bind to the protein's active site or other allosteric sites can be observed. The analysis of the simulation trajectory can reveal the specific amino acid residues involved in the interaction, and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Similarly, the interaction with DNA can be investigated. biointerfaceresearch.com Simulations can show whether the molecule prefers to bind to the major or minor groove of the DNA double helix, or if it intercalates between the base pairs. The analysis would focus on the interactions with the phosphate (B84403) backbone, the sugar rings, and the nucleotide bases. researchgate.net

The following table provides a hypothetical summary of the interaction analysis of this compound with a model protein, such as a kinase.

| Interaction Parameter | Value | Key Interacting Residues |

| Binding Free Energy (kcal/mol) | -7.5 | Lys72, Leu83, Asp145 |

| Hydrogen Bonds | 2 | Lys72, Asp145 |

| Hydrophobic Contacts | 15 | Val57, Ala70, Leu83, Met105 |

| van der Waals Energy (kcal/mol) | -25.8 | Multiple residues in the binding pocket |

This is a hypothetical data table for illustrative purposes.

Advanced Applications in Materials Science and Medicinal Chemistry

Role as an Intermediate in Organic Synthesis

As a functionalized aromatic compound, 2-Bromo-4,5-dimethylphenol serves as a valuable intermediate in the construction of more elaborate molecular architectures. Its hydroxyl and bromo substituents provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger and more complex structures.

The strategic placement of the bromine atom and the hydroxyl group on the dimethylated phenol (B47542) ring allows this compound to be a starting point for the synthesis of complex organic molecules. For instance, related bromophenol structures are utilized in the synthesis of diaryl methanes. In such syntheses, a derivative like (2-bromo-4,5-dimethoxyphenyl)methanol can undergo alkylation reactions with various substituted benzenes to form new carbon-carbon bonds, leading to the creation of intricate diaryl methane (B114726) frameworks. mdpi.com This demonstrates the utility of the bromo-dimethoxyphenol scaffold in building larger, multi-ring systems, a common strategy in the synthesis of natural products and advanced materials. The presence of the bromine atom also opens up possibilities for cross-coupling reactions, further expanding its synthetic utility.

The structural motif of this compound is a key component in the design of novel pharmaceutical compounds. It is commercially recognized as a chemical building block for this purpose. tcichemicals.com The synthesis of various bioactive bromophenol derivatives highlights this role. By modifying the hydroxyl group and using the bromine atom as a handle for further functionalization, chemists can generate libraries of compounds for biological screening. For example, the synthesis of bromophenol derivatives with potential therapeutic activities often begins with a core structure similar to this compound. These derivatives are then tested for various biological activities, underscoring the importance of the parent compound as a foundational element in pharmaceutical research and development. mdpi.com

Exploration in Medicinal Chemistry

The inherent chemical properties of brominated phenols have prompted significant investigation into the medicinal applications of this compound and its derivatives. These explorations have unveiled its potential in enzyme inhibition, antimicrobial activity, and as a lead structure in drug discovery.

Recent studies have demonstrated that synthetic derivatives of bromophenols exhibit potent inhibitory effects on clinically relevant enzymes. Specifically, novel diaryl methanes synthesized from a (2-bromo-4,5-dimethoxyphenyl)methanol precursor have shown significant inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). mdpi.com Carbonic anhydrases are implicated in conditions such as glaucoma and epilepsy, while acetylcholinesterase is a key target in the management of Alzheimer's disease.

The research revealed that these bromophenol derivatives display inhibitory activities in the nanomolar range. The table below summarizes the inhibition constants (Ki) for some of the most effective compounds from the study.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

| 14 | 2.53 ± 0.25 | 3.12 ± 0.44 | 10.45 ± 2.61 |

| 15 | 9.35 ± 1.88 | 15.05 ± 1.07 | 24.86 ± 5.30 |

| 18 | 12.49 ± 0.66 | 1.63 ± 0.11 | 6.54 ± 1.03 |

| 21 | 11.00 ± 3.83 | 12.41 ± 2.76 | 19.98 ± 2.55 |

| Data sourced from a 2022 study on novel bromophenol derivatives. mdpi.com |

These findings suggest that the bromophenol scaffold is a promising template for designing potent and selective enzyme inhibitors. mdpi.com Further studies on bromophenols from marine algae have also shown strong inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management. scispace.com The inhibitory potencies were found to increase with a higher degree of bromo-substitution on the benzene (B151609) ring. scispace.com

Phenolic compounds are well-known for their antimicrobial properties, and the introduction of a bromine atom can enhance this activity. While direct studies on the antimicrobial effects of this compound are limited, research on closely related compounds provides strong evidence of its potential.

A study on (prop-2-ynyloxy)benzene derivatives investigated the antibacterial activity of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, a compound structurally similar to a derivative of this compound. This compound was found to be a potent antibacterial agent against Bacillus subtilis, showing an excellent inhibitory action with a percentage inhibition of 55.67±0.26 at a concentration of 100 µg/ml and an IC50 value of 79.9 µg/ml. plos.org This indicates that the bromo-phenol structure is a key contributor to the observed antibacterial effects. The general class of bromophenols isolated from marine sources has also been reported to possess antimicrobial properties. mdpi.com

The demonstrated efficacy of its derivatives as enzyme inhibitors and antimicrobial agents positions this compound as a valuable scaffold in drug discovery and development. The potent inhibition of acetylcholinesterase and carbonic anhydrases by its derivatives suggests that this compound could be a starting point for the development of drugs to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as other conditions such as glaucoma and epilepsy. mdpi.com

The ability to synthesize a variety of derivatives from this core structure allows for the systematic exploration of structure-activity relationships, a crucial step in optimizing lead compounds for improved efficacy and safety. The promising biological activities of natural and synthetic bromophenols, ranging from anticancer to antidiabetic effects, further support the continued investigation of this compound and its analogs as potential therapeutic agents. mdpi.comnih.gov

Sensory and Flavor Applications

The influence of this compound on sensory perception is most notable in the context of off-flavors, particularly in the food and beverage industry.

Role in Off-flavors in Food and Beverages (e.g., Wine)

Off-flavors are undesirable tastes and aromas that can arise in food and beverage products due to chemical contamination or degradation. While research directly implicating this compound is specific, the closely related compound, 2-bromo-4-methylphenol (B149215), has been identified as a significant contributor to an "iodine" or "medicinal" off-flavor in wine. researchgate.netnih.gov This off-flavor is often described with terms such as "seafood," "iodine," "mud," and "fish," rendering the affected wine unpalatable. researchgate.net The presence of such brominated phenols in wine can be a result of various contamination sources, including the use of certain pesticides in vineyards or contamination from packaging materials.

The formation of these off-flavors underscores the importance of stringent quality control measures throughout the food and beverage production chain. Even minute concentrations of compounds like brominated phenols can lead to significant economic losses for producers due to product rejection by consumers. tentamus.com

Mechanisms of Sensory Perception and Threshold Studies

The perception of off-flavors is a complex process governed by the interaction of the volatile compound with olfactory receptors in the nasal cavity. The sensory threshold of a compound is the minimum concentration at which it can be detected by a human panel. For the related compound 2-bromo-4-methylphenol, sensory studies have revealed a wide range of individual detection thresholds in various matrices, including water and different types of wine. researchgate.net

These studies often employ techniques like gas chromatography-olfactometry (GC-O), which combines the separation power of gas chromatography with human sensory evaluation. This allows researchers to pinpoint the specific compounds responsible for particular aromas and to determine their sensory impact. The distribution of individual thresholds for 2-bromo-4-methylphenol has been observed to be bimodal, suggesting the existence of two distinct populations: those who are highly sensitive to the compound and those who are less sensitive. researchgate.net This variability in sensory perception highlights the challenge in establishing a single "safe" or acceptable level for such off-flavor compounds in consumer products.

Environmental and Analytical Science Applications

Beyond its role in flavor science, this compound and related compounds are important in the fields of environmental monitoring and analytical chemistry.

Detection and Quantification in Environmental Samples

The presence of halogenated phenols in environmental samples, such as water and soil, can be an indicator of industrial pollution. Therefore, sensitive and reliable analytical methods are required for their detection and quantification. Various advanced analytical techniques are employed for this purpose, including:

Gas Chromatography (GC) : A powerful technique for separating and analyzing volatile and semi-volatile organic compounds. fiveable.meepa.gov

High-Performance Liquid Chromatography (HPLC) : Suitable for the analysis of a wide range of organic compounds, including those that are not volatile enough for GC. nih.gov

Mass Spectrometry (MS) : Often coupled with GC or HPLC, MS provides highly specific and sensitive detection by measuring the mass-to-charge ratio of ionized molecules. fiveable.mecdc.gov

Sample preparation is a critical step in the analysis of environmental samples to remove interfering substances and concentrate the analytes of interest. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used for this purpose. nih.gov

Use as a Reference Standard in Chromatographic Methods (HPLC, GC)

In analytical chemistry, reference standards are highly pure substances used to calibrate instruments and validate analytical methods. dimerscientific.comsigmaaldrich.comscientificlabs.com Although specific information on the widespread use of this compound as a commercially available reference standard is not extensively documented in the provided search results, compounds of this nature are crucial for ensuring the accuracy and reliability of analytical data.

In a typical chromatographic analysis, a known concentration of a reference standard is injected into the instrument to establish a calibration curve. This curve is then used to determine the concentration of the same compound in an unknown sample. The availability of high-purity reference standards is fundamental for:

Method Validation : Demonstrating that an analytical method is suitable for its intended purpose.

Quality Control : Ensuring the ongoing accuracy and precision of analytical measurements.

Regulatory Compliance : Meeting the requirements of regulatory bodies that set limits for contaminants in food, beverages, and the environment.

The use of certified reference materials (CRMs), which are reference standards with a certified value and associated uncertainty, provides an even higher level of confidence in analytical results. sigmaaldrich.com

Environmental Considerations and Degradation Studies

Environmental Occurrence and Fate

The presence and persistence of chemical compounds in the environment are governed by their physical and chemical properties and their interactions with environmental matrices.

Presence as a Contaminant in Water Sources

Stability and Persistence in Various Environmental Compartments

The stability and persistence of organic compounds in the environment are influenced by factors such as their chemical structure, susceptibility to degradation processes, and partitioning behavior. Halogenated organic compounds, including brominated phenols, are generally characterized by their limited biodegradability and tendency to persist in the environment mdpi.com.

Table 1: Environmental Persistence of Related Phenolic Compounds

| Compound | Environmental Compartment | Persistence/Degradation Rate | Source |

| Tribromoneopentylalcohol (TBNPA) | Anoxic Groundwater | No significant biodegradation observed | nih.gov |

| 2,4-Dichlorophenol | Soil | Varies with microbial population and conditions | uaeu.ac.ae |

| Pentachlorophenol | Soil and Water | Can be highly persistent, but microbial degradation is possible | uaeu.ac.ae |

This table presents data for related compounds to infer the potential behavior of 2-Bromo-4,5-dimethylphenol.

Biodegradation and Biotransformation

The breakdown of chemical compounds by microorganisms is a crucial process in determining their environmental fate.

Microbial Degradation Pathways

The microbial degradation of aromatic compounds is a well-studied field, with various bacterial and fungal strains capable of utilizing these compounds as carbon and energy sources nih.govresearchgate.netresearchgate.netresearchgate.net. The degradation of halogenated aromatic compounds often involves initial enzymatic reactions that remove the halogen substituent, followed by cleavage of the aromatic ring nih.gov.

While specific microbial degradation pathways for this compound have not been documented, studies on related compounds offer plausible routes. For instance, the aerobic biodegradation of the brominated flame retardant TBNPA is initiated by an oxidative step, likely involving the abstraction of a hydrogen atom, which leads to unstable intermediates that are rapidly debrominated nih.gov. The degradation of other brominated phenols, such as 4-bromophenol, has been demonstrated by bacteria like Arthrobacter chlorophenolicus A6 nih.govresearchgate.net. It is plausible that microorganisms capable of degrading dimethylphenols or other brominated phenols could also transform this compound, likely through an initial hydroxylation or dehalogenation step.

Identification of Biodegradation Products

The identification of metabolic intermediates is key to understanding the full pathway of biodegradation and assessing the potential formation of more toxic byproducts nih.gov. For many brominated aromatic compounds, microbial degradation can lead to the formation of various intermediates before complete mineralization.

In the absence of specific studies on this compound, the biodegradation products of similar compounds can provide clues. For example, the microbial degradation of some brominated compounds can result in the formation of hydroxylated and debrominated derivatives. The complete mineralization of these compounds would ultimately lead to carbon dioxide, water, and bromide ions.

Chemical and Photochemical Degradation

In addition to biological processes, abiotic factors such as chemical reactions and sunlight can contribute to the degradation of organic compounds in the environment.